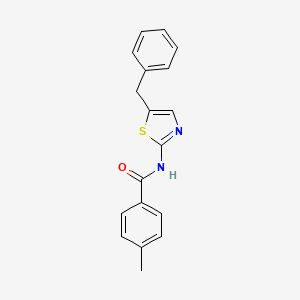

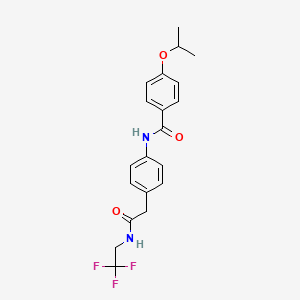

N-(4-氟代苄基)-2-(2-((3-甲氧基苄基)硫代)-4-甲基-6-氧代-1,6-二氢嘧啶-5-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

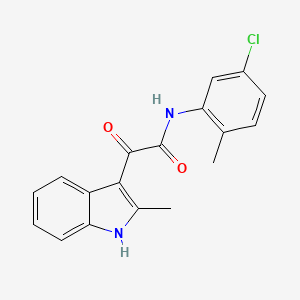

The compound N-(4-fluorobenzyl)-2-(2-((3-methoxybenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide is a synthetic molecule that appears to be designed for biological activity, given the presence of a pyrimidinyl acetamide scaffold, which is a common feature in medicinal chemistry for its potential interaction with various biological targets.

Synthesis Analysis

While the specific synthesis of N-(4-fluorobenzyl)-2-(2-((3-methoxybenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide is not detailed in the provided papers, similar compounds have been synthesized using starting materials such as 4-fluoro-aniline and various esters or acids. For instance, the synthesis of related N-(pyridin-4-yl)-(indol-3-yl)acetamides involved indolization under Fischer conditions followed by Japp-Klingemann method and subsequent amidification . Similarly, the synthesis of N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamides utilized 4-fluoro-aniline as a starting material . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the compound includes a pyrimidinyl ring, which is a common moiety in pharmaceuticals due to its ability to engage in hydrogen bonding and aromatic stacking interactions. The presence of a 4-fluorobenzyl group suggests potential for increased metabolic stability and membrane permeability, while the methoxybenzylthio moiety could be involved in modulating the molecule's electronic properties and bioactivity .

Chemical Reactions Analysis

The compound likely undergoes typical reactions associated with its functional groups. The acetamide moiety can participate in hydrolysis under acidic or basic conditions, potentially leading to the corresponding acid and amine. The thioether linkage may be susceptible to oxidation, and the aromatic fluorine may facilitate electrophilic aromatic substitution reactions, although the specifics of such reactions are not detailed in the provided papers .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-fluorobenzyl)-2-(2-((3-methoxybenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide would likely include moderate solubility in organic solvents due to the presence of both polar and nonpolar regions within the molecule. The fluorine atom could enhance the lipophilicity of the compound, potentially affecting its pharmacokinetic profile. The melting point, boiling point, and specific optical rotation would depend on the precise molecular conformation and intermolecular interactions .

科学研究应用

代谢与处置研究

另一项研究探讨了与 N-(4-氟代苄基)-2-(2-((3-甲氧基苄基)硫代)-4-甲基-6-氧代-1,6-二氢嘧啶-5-基)乙酰胺 在结构上相关的化合物代谢和处置,使用了 19F-NMR 光谱。这项研究是药物发现计划的一部分,重点关注强效人类免疫缺陷病毒 (HIV) 整合酶抑制剂,包括早期先导化合物和 MK-0518,一种在 III 期临床试验中有效的抑制剂。该研究提供了有关这些化合物在大鼠和狗体内的代谢途径和排泄的有价值数据,有助于了解其药代动力学 (Monteagudo 等,2007)。

抗炎和镇痛剂

进一步的研究涉及从维斯那金酮和凯林酮中合成新化合物,旨在探索它们作为抗炎和镇痛剂的潜力。测试了这些化合物的环氧合酶-1/2 (COX-1/COX-2) 抑制活性,并证明了显着的镇痛和抗炎作用,一些衍生物对 COX-2 选择性表现出高抑制活性。这项研究突出了这些新化合物在疼痛和炎症管理中的治疗潜力 (Abu‐Hashem 等,2020)。

外周苯二氮卓受体的放射性配体

另一项研究合成了两种放射性配体,[(18)F]-FMDAA1106 和 [(18)F]FEDAA1106,用于外周苯二氮卓受体 (PBR)。这些放射性配体是通过氟代烷基化合成的,在大鼠脑的离体放射自显影术中显示出有希望的结果,表明它们在神经和精神疾病中对 PBR 成像的潜力 (张等,2003)。

属性

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-[2-[(3-methoxyphenyl)methylsulfanyl]-4-methyl-6-oxo-1H-pyrimidin-5-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O3S/c1-14-19(11-20(27)24-12-15-6-8-17(23)9-7-15)21(28)26-22(25-14)30-13-16-4-3-5-18(10-16)29-2/h3-10H,11-13H2,1-2H3,(H,24,27)(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZHRONRLDMBSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)SCC2=CC(=CC=C2)OC)CC(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]carbamate](/img/structure/B2543541.png)

![2,2,2-trichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2543544.png)

![3-((4-chlorophenyl)sulfonyl)-N-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2543547.png)

![2-(benzo[d]isoxazol-3-yl)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide](/img/structure/B2543550.png)

![(Z)-8-(2-methoxybenzyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2543553.png)